molecular formula C27H27NO6S B301435 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No. B301435
M. Wt: 493.6 g/mol
InChI Key: VYTLZRLSRVQFEX-QJOMJCCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate, also known as EET, is a synthetic compound that has been studied for its potential therapeutic applications. EET belongs to the family of compounds called epoxyeicosatrienoic acids (EETs), which are derived from arachidonic acid and have been shown to have a range of biological activities.

Mechanism of Action

The mechanism of action of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is not fully understood, but it is thought to involve the activation of various signaling pathways in cells. ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and growth. ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has a range of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and anti-cancer properties. ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been shown to increase the production of nitric oxide, which is a potent vasodilator. ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). Additionally, ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been shown to inhibit the growth and proliferation of certain cancer cells.

Advantages and Limitations for Lab Experiments

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has several advantages for use in lab experiments, including its synthetic nature, which allows for precise control over its chemical properties. ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is also relatively stable and can be stored for long periods of time. However, ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has some limitations, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several future directions for research involving ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate. One area of interest is the development of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate analogs with improved pharmacological properties. Another area of interest is the identification of novel targets for ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate, which may lead to the development of new therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate and its effects on various signaling pathways in cells.

Synthesis Methods

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate can be synthesized through a multistep process involving the reaction of various chemical reagents. One common synthesis method involves the reaction of 5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylic acid with ethyl chloroformate and triethylamine to form ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate.

Scientific Research Applications

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been studied for its potential therapeutic applications in various fields of research. One area of interest is cardiovascular disease, as ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has been shown to have vasodilatory and anti-inflammatory effects. ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of certain cancer cells.

properties

Product Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Molecular Formula

C27H27NO6S

Molecular Weight

493.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

InChI

InChI=1S/C27H27NO6S/c1-5-15-34-21-14-9-18(16-22(21)32-7-3)17-23-25(29)24(27(30)33-8-4)26(35-23)28-19-10-12-20(13-11-19)31-6-2/h1,9-14,16-17,28H,6-8,15H2,2-4H3/b23-17-

InChI Key

VYTLZRLSRVQFEX-QJOMJCCJSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)/C(=C/C3=CC(=C(C=C3)OCC#C)OCC)/S2)C(=O)OCC

SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)OCC)S2)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=O)C(=CC3=CC(=C(C=C3)OCC#C)OCC)S2)C(=O)OCC

Origin of Product

United States

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